Nuevamine
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Overview
Description
Nuevamine is a natural product found in Berberis darwinii with data available.
Scientific Research Applications
Synthetic Methodologies and Heterocycle Formation
- Nuevamine's synthesis has been a significant focus in research. Zamudio-Medina et al. (2010) described a novel method combining a four-component reaction and free radical cyclization to prepare aza-analogs of this compound, enhancing the synthesis of fused ring systems (Zamudio-Medina et al., 2010).
- Another approach for the synthesis of isoindoloisoquinolinones, exemplified by this compound, was reported by Moreau et al. (2004), using a combination of Parham procedure and aryne-mediated cyclization (Moreau et al., 2004).
- Wakchaure et al. (2008) outlined a six-step synthesis of (±)-nuevamine with a key benzylic air-oxidation step, demonstrating an efficient synthetic route (Wakchaure et al., 2008).
Diversity-Oriented Synthesis and Structural Analogues
- Research by Vázquez-Vera et al. (2017) focused on the efficient synthesis of this compound aza analogues, utilizing Ugi-3CR and two condensation processes for structural diversity (Vázquez-Vera et al., 2017).
- Islas-Jácome et al. (2013) developed a one-pot synthesis of this compound aza-analogues, showcasing an oxidative Ugi-type reaction and aza-Diels–Alder cycloaddition for efficient polyheterocycle generation (Islas-Jácome et al., 2013).
Novel Cyclization Techniques and Alkaloid Synthesis
- The use of TiCl4 in the transformation of oxazolidinediones to isoindoloisoquinolinones, with this compound as a synthesis target, was explored by Min and Kim (2014), indicating a regiospecific approach (Min & Kim, 2014).
- A methodology involving Parham-type cyclizations for the synthesis of isoindoloisoquinolones, including this compound, was detailed by Moreau et al. (2005), highlighting its synthetic potential (Moreau et al., 2005).
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4,5-dimethoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,10.03,8.015,19]icosa-1(20),3(8),4,6,13,15(19)-hexaen-9-one |
InChI |
InChI=1S/C19H17NO5/c1-22-13-4-3-11-16(18(13)23-2)17-12-8-15-14(24-9-25-15)7-10(12)5-6-20(17)19(11)21/h3-4,7-8,17H,5-6,9H2,1-2H3 |
InChI Key |
FANIZYOYPJRPLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N3C2C4=CC5=C(C=C4CC3)OCO5)OC |
Synonyms |
9,10-diméthoxy-5,12b-dihydro(1,3)dioxolo(4,5-g)isoindolo(1,2-a)isoquinoléin-8(6H)-one nuevamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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